Calcium iodate hexahydrate
Description
Historical Context of Iodate (B108269) Chemistry Research
The journey into iodate chemistry began with the discovery of iodine itself. In 1811, French chemist Bernard Courtois observed a novel violet vapor emanating from seaweed ash treated with sulfuric acid during the production of saltpeter. nih.govwiley-vch.decivilwarmed.org This substance was soon confirmed as a new element, named "iodine" from the Greek word for violet-colored. nih.govcivilwarmed.org
Following this discovery, scientific inquiry into the properties and compounds of iodine commenced. Joseph Louis Gay-Lussac was a prominent figure in this early research, demonstrating that iodine was a unique element capable of forming compounds with other elements. wiley-vch.de The first synthesis of an iodate salt, specifically potassium iodate, was described in a paper by Gay-Lussac in 1814, prepared by reacting iodine with hot potash lye. wiley-vch.de This marked the formal beginning of iodate chemistry research. Throughout the 19th century, numerous inorganic compounds of iodine in its higher oxidation states, including +3, +5 (as in iodates), and +7, were prepared. wiley-vch.de The study of iodate-containing minerals, such as lautarite (the anhydrous form of calcium iodate) and bruggenite (a hydrated form), found in Chilean caliche deposits, became crucial as they were identified as significant natural sources of iodine. samratpharmachem.commekongchem.comniscpr.res.in
Significance of Calcium Iodate Hexahydrate in Contemporary Chemical Science
Calcium iodate, in its various hydrated forms, holds a notable position in modern chemical applications due to its properties as a stable oxidizing agent and a source of iodine. The hexahydrate form, Ca(IO₃)₂·6H₂O, is an orthorhombic crystalline solid. drugfuture.comnih.gov It is slightly soluble in water and insoluble in alcohol. drugfuture.comnih.gov An important characteristic is its thermal behavior; it loses its six water molecules of hydration around 40 °C to become anhydrous. atamanchemicals.com
In the field of materials science, calcium iodate is a component in pyrotechnics. researchgate.netucr.edu Research has explored its reactive behavior with various fuel particles like aluminum, boron, and titanium to create thermal and iodine-releasing sources for specific applications. researchgate.netucr.edu Studies show that its dehydration and particle size can significantly enhance the reactivity of these pyrolant composites. researchgate.net
Furthermore, the growth of this compound crystals is a subject of study in solid-state chemistry. ias.ac.inresearchgate.net Research into gel growth techniques has been employed to produce single crystals, investigating how parameters like pH, reactant concentrations, and the presence of dopants influence crystal morphology and structure. ias.ac.inresearchgate.net For instance, it has been observed that doping with iron can change the crystal structure from the monohydrate to the hexahydrate form. ias.ac.in
The compound also serves as a reagent in analytical chemistry and various chemical syntheses. chemimpex.com Its stability makes it a preferred iodine source over more reactive iodides in certain contexts. drugfuture.comlasalabs.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10031-33-1 | chemsrc.comwikipedia.org |
| Molecular Formula | Ca(IO₃)₂·6H₂O | ias.ac.inchemsrc.com |
| Molecular Weight | 497.975 g/mol | chemsrc.com |
| Appearance | Orthorhombic crystals | drugfuture.comnih.govwikipedia.org |
| Solubility in Water | Slightly soluble | drugfuture.com |
| Dehydration Temperature | Loses water of hydration at 40 °C |
Crystallographic Data of Calcium Iodate Hydrates
| Form | Crystal System | Reference |
|---|---|---|
| Anhydrous (Lautarite) | Monoclinic | drugfuture.comwikipedia.org |
| Monohydrate | Cubic | drugfuture.comnih.govwikipedia.org |
| Hexahydrate | Orthorhombic | drugfuture.comnih.govwikipedia.org |
Research Gaps and Emerging Opportunities in this compound Studies
Despite its established uses, the academic literature indicates several areas where further research on this compound is needed. It has been noted that despite decades of use in various industries, relatively few fundamental research studies have been directed by chemists and biologists specifically on calcium iodate. researchgate.netresearchgate.net
Emerging opportunities include:
Advanced Materials and Nanotechnology: The use of calcium iodate in energetic materials is an active field of research. researchgate.net There are opportunities to further explore how nano-scaling and the controlled synthesis of this compound particles can influence the combustion characteristics of pyrolants. ucr.edu Tailoring particle morphology and crystal structure could lead to materials with precisely controlled energy and iodine release rates. ucr.edu
Crystal Engineering: The study of doping calcium iodate crystals with different ions to modify their properties remains a promising area. ias.ac.in While the effect of iron doping has been noted, investigating a wider range of dopants could uncover new optical, electronic, or catalytic properties.
Radiochemistry: A recent study demonstrated the potential of calcium iodate as an effective agent for blocking the thyroidal uptake of radioiodine, suggesting its efficacy is comparable to potassium iodide. nih.gov The authors of that study noted a lack of prior research in this area, highlighting a significant opportunity for further investigation into its applications in radioprotection and nuclear medicine. nih.gov
Biocidal Formulations: The iodine released during the decomposition of calcium iodate-based pyrolants has biocidal properties. researchgate.net Research into optimizing these formulations for the efficient neutralization of biological materials presents a continuing research opportunity. ucr.edu
Structure
2D Structure
Properties
CAS No. |
10031-33-1 |
|---|---|
Molecular Formula |
CaH12I2O12 |
Molecular Weight |
497.971 |
IUPAC Name |
calcium;diiodate;hexahydrate |
InChI |
InChI=1S/Ca.2HIO3.6H2O/c;2*2-1(3)4;;;;;;/h;2*(H,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |
InChI Key |
LOHLTTKNLPMJSZ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Calcium Iodate Hexahydrate
Precipitation Techniques and Control over Crystallization
Precipitation is a widely employed method for the synthesis of calcium iodate (B108269). This technique generally involves the reaction of a soluble calcium salt, such as calcium nitrate (B79036), with a soluble iodate salt, like potassium iodate, in an aqueous solution. researchgate.netresearchgate.netresearchgate.net123helpme.com The relatively low solubility of calcium iodate in water drives its precipitation out of the solution. 123helpme.comwikipedia.org
One common industrial route involves the reaction between calcium chloride and iodic acid. The iodic acid itself can be produced by oxidizing iodine with chlorine in an aqueous solution. researchgate.net Another approach is the reaction of calcium nitrate with potassium iodate. researchgate.net The resulting calcium iodate precipitate can then be separated by filtration. 123helpme.com
Influence of Reaction Parameters on Crystal Morphology and Habit
The morphology and habit of calcium iodate crystals are significantly influenced by various reaction parameters. ias.ac.inias.ac.in These parameters, which are primarily kinetic rather than equilibrium-controlled, include the pH of the gel solution, gel concentration and density, gel setting and aging time, and the concentration of the reactants. ias.ac.inias.ac.inias.ac.in
By carefully controlling these conditions, crystals with different forms such as prismatic, needle-shaped, and hopper crystals can be obtained. ias.ac.inias.ac.in For instance, a fast growth rate in a specific direction can lead to the formation of elongated crystals like dendrites or hopper crystals, while a very slow growth rate along one direction results in platy crystals. ias.ac.in
The following table summarizes the effect of reactant concentrations on the crystal habits of calcium iodate, as observed in gel growth experiments. researchgate.net
| Concentration of Reactants | Crystal Habit/Morphology |
| Low | Prismatic, needle-shaped |
| High | Dendritic, hopper |
Role of Impurities and Doping in Crystal Growth Mechanisms
The presence of impurities and the intentional doping of the crystal lattice can have a profound effect on the crystal growth mechanisms and the resulting crystal structure of calcium iodate. ias.ac.inresearchgate.net For example, the doping of calcium iodate crystals with iron (Fe) has been shown to alter the crystal structure from the monohydrate form to the hexahydrate form. ias.ac.in This change is attributed to the inclusion of water molecules in the crystal lattice, which is evidenced by the widening of O-H stretch bands in the FT-IR spectra of the doped crystals. ias.ac.inresearchgate.net
| Dopant | Effect on Crystal Structure/Morphology |
| Iron (Fe) | Can change structure from monohydrate to hexahydrate. Higher concentrations lead to platy, elongated, opaque crystals. |
| Copper (Cu²⁺) | Causes slight changes in lattice parameters and unit cell volume. |
Ultrasonic Irradiation and Nanoparticle Synthesis Routes for Calcium Iodate
Ultrasonic irradiation has emerged as a valuable technique for the synthesis of calcium iodate nanoparticles. researchgate.netresearchgate.netscilit.comdntb.gov.ua This method, a form of sonochemical synthesis, utilizes the energy of ultrasonic waves to create cavitation bubbles in the reaction medium. mdpi.com The collapse of these bubbles generates localized high temperatures and pressures, which can drive chemical reactions and influence the size and morphology of the resulting nanoparticles. mdpi.com
The synthesis of calcium iodate nanoparticles is typically achieved through a modified chemical precipitation reaction of calcium nitrate and potassium iodate in an aqueous medium under ultrasonic irradiation. researchgate.netresearchgate.netscilit.comdntb.gov.uanih.gov This approach offers several advantages, including being an inexpensive, safe, stable, and recyclable method that often leads to high product yields and short reaction times. researchgate.netresearchgate.net The use of ultrasound can also facilitate the synthesis without the need for toxic solvents or additional reducing and stabilizing agents. mdpi.com
Hydrothermal and Solvothermal Approaches to Calcium Iodate Hexahydrate Synthesis
Hydrothermal and solvothermal synthesis methods are versatile techniques for the preparation of crystalline materials, including iodates. americanelements.comeuropean-mrs.com These methods involve carrying out a chemical reaction in a closed system, such as an autoclave, at elevated temperatures and pressures, with water as the solvent in hydrothermal synthesis and an organic solvent in solvothermal synthesis. european-mrs.commdpi-res.com
These techniques allow for precise control over the crystallization process, enabling the formation of materials with specific crystal forms and nanoscale dimensions. european-mrs.com While specific detailed procedures for the hydrothermal or solvothermal synthesis of this compound are not extensively documented in the provided search results, the general principles of these methods are applicable. For instance, hydrothermal synthesis is a well-established industrial process for producing various oxides and hydroxides. mdpi-res.com The use of mild solution-mediated crystallization in these methods can provide control over the material's properties beyond just its crystal chemistry. european-mrs.com
Solid-State Preparative Chemistry and Mechanochemical Activation for Iodates
Mechanochemistry, a branch of solid-state chemistry, utilizes mechanical force to induce chemical reactions. rsc.orgucl.ac.uk This solvent-free approach, often carried out using ball milling or grinding, can lead to faster reaction times, increased selectivity, and novel reactivity compared to traditional solution-based methods. rsc.org
Mechanochemical methods have been successfully employed for the synthesis of various inorganic compounds, including iodides and other metal-organic frameworks. researchgate.netmdpi.com For instance, different metal iodate nanoparticles have been prepared through mechanochemical single diffusion methods by reacting the corresponding metal nitrates with potassium iodate under solvent-free conditions. nih.gov While specific examples of the mechanochemical synthesis of this compound are not detailed in the search results, the principles of mechanochemical activation are applicable to the synthesis of iodates in general. rsc.orgucl.ac.uk This technique offers a sustainable and efficient alternative for the preparation of these materials. researchgate.net
Kinetics and Mechanisms of this compound Crystallization
The crystallization of this compound is a process governed by specific kinetics and mechanisms. The growth of crystals is influenced by factors such as nucleation, mass transfer, and the collision of particles. researchgate.net The rate of crystal growth is considerably affected by parameters like gel density, gel setting time, gel aging time, and the concentration of reactants. researchgate.net
Studies on the crystallization of similar calcium-based minerals, such as calcium hydrogen phosphate (B84403) dihydrate (brushite), provide insights that can be analogous to calcium iodate crystallization. nih.gov For instance, the growth kinetics can be limited by the incorporation of either the cation (calcium) or the anion (iodate) into the crystal lattice. nih.gov The mechanism of crystal growth can also vary with the saturation ratio of the solution, with spiral growth being predominant at lower saturation ratios and two-dimensional nucleation occurring at higher saturation ratios. whiterose.ac.uk
The common ion effect also plays a crucial role in the crystallization process. The addition of a soluble calcium salt, like calcium chloride, to a saturated solution of calcium iodate will increase the concentration of calcium ions, shifting the solubility equilibrium and promoting the precipitation of calcium iodate. atlas.org
Supersaturation and Nucleation Phenomena in Aqueous Systems
The primary driving force for any crystallization process from a solution is supersaturation. mt.com Supersaturation is a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature and pressure. mt.com Without achieving a state of supersaturation, the formation of a new solid phase is thermodynamically unfavorable.
Nucleation is the initial step in the formation of a new crystalline phase from a supersaturated solution. tuhh.de It involves the self-assembly of solute molecules into tiny, stable clusters or nuclei, which can then grow into macroscopic crystals. tuhh.deroyalsocietypublishing.org The process is governed by a free energy barrier that must be overcome. pnnl.gov The level of supersaturation directly impacts the kinetics of both nucleation and the subsequent crystal growth. mt.com
In aqueous systems, the relationship between supersaturation and the crystallization process can be described by two distinct zones:
Metastable Zone: At low levels of supersaturation, the solution is in a metastable state. Here, spontaneous nucleation is unlikely, and the system requires a significant energy input or the presence of existing seed crystals for growth to occur. In this zone, crystal growth tends to dominate over nucleation, which can lead to the formation of larger, higher-quality crystals. mt.com
Labile Zone: At high levels of supersaturation, the solution becomes unstable. Spontaneous (or homogeneous) nucleation occurs rapidly and dominates over crystal growth. mt.com This typically results in the rapid precipitation of many small crystals. mt.com
The time that elapses between the creation of supersaturation and the appearance of the first detectable crystals is known as the induction period. ias.ac.in This period is a measure of the nucleation rate and is influenced by factors such as the level of supersaturation, temperature, and the presence of impurities. ias.ac.in For sparingly soluble salts like calcium iodate, achieving controlled supersaturation is key to managing nucleation and obtaining crystals with desired attributes. chegg.com
Table 1: Key Concepts in Supersaturation and Nucleation
| Concept | Description | Significance in Crystallization |
| Equilibrium Solubility | The maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. | Represents the baseline concentration above which crystallization can occur. |
| Supersaturation | A state where the solute concentration is higher than its equilibrium solubility. It is the essential driving force for crystallization. mt.com | The level of supersaturation controls the rates of both nucleation and crystal growth. mt.com |
| Metastable Zone | A region of moderate supersaturation where spontaneous nucleation is improbable, but growth on existing crystals can occur. mt.com | Operating within this zone is often desired for growing large, high-quality single crystals. |
| Labile Zone | A region of high supersaturation where spontaneous nucleation is rapid and dominates the crystallization process. mt.com | Leads to the formation of a large number of small crystals, often in a rapid precipitation event. |
| Nucleation | The formation of the smallest stable aggregates of molecules (nuclei) of a new phase that can grow spontaneously. tuhh.deroyalsocietypublishing.org | It is the first and rate-determining step in many crystallization processes. |
| Induction Period | The time lag before the onset of nucleation in a supersaturated system. ias.ac.in | It is an important kinetic parameter used to study the effects of various conditions on nucleation. ias.ac.in |
Diffusion-Controlled versus Surface-Integration-Controlled Growth Mechanisms
Diffusion-Controlled Growth: In this mechanism, the rate-limiting step is the transport of solute molecules through the solution to the crystal-liquid interface. science.govresearchgate.net This often occurs under conditions of high supersaturation, where the crystal surface has a high density of active sites for growth, and the incorporation of molecules into the lattice is very fast. The growth rate is therefore limited by how quickly diffusion can replenish the solute in the depleted layer of solution surrounding the crystal. science.gov
Surface-Integration-Controlled Growth: In this case, the transport of solute to the crystal surface is rapid, but the process of incorporating those molecules into the crystal lattice is slow and therefore rate-limiting. science.govresearchgate.net This mechanism involves several sub-processes, such as the adsorption of solute molecules onto the crystal face, their migration across the surface to find an energetically favorable site (like a kink or step), and their final integration into the lattice. This type of growth is more common at low levels of supersaturation, where the kinetic barrier to surface integration is more significant. science.gov
The dominant growth mechanism can be influenced by process parameters. For instance, some crystallization processes may exhibit surface-integration-controlled growth at lower temperatures and transition to diffusion-controlled growth at higher temperatures, as the increased thermal energy accelerates surface kinetics. acs.org
Table 2: Comparison of Crystal Growth Mechanisms
| Characteristic | Diffusion-Controlled Growth | Surface-Integration-Controlled Growth |
| Rate-Limiting Step | Mass transport of solute from the bulk solution to the crystal surface. science.gov | Incorporation of solute molecules into the crystal lattice at the surface. science.gov |
| Typical Supersaturation | High | Low science.gov |
| Dependence on Stirring | Highly dependent; increased agitation reduces the diffusion boundary layer and increases the growth rate. | Less dependent; the rate is determined by surface kinetics, not bulk transport. |
| Crystal Quality | Often leads to lower quality crystals, with potential for dendritic growth or inclusions. | Generally results in higher quality, more well-defined crystals. |
| Controlling Factors | Viscosity of the solution, diffusion coefficient of the solute, degree of agitation. | Temperature, presence of impurities, crystal surface structure (density of kinks and steps). |
Crystal Habit Modification and Growth Anisotropy
The growth rate of a specific face is influenced by its atomic structure and the interactions with its environment. Therefore, the crystal habit of a substance like calcium iodate is not fixed but can be modified by altering the growth conditions. ias.ac.inresearchgate.net This provides a powerful method for tailoring the physical properties of crystalline materials.
Research on the crystallization of calcium iodates, often conducted using gel growth methods to control diffusion and supersaturation, has demonstrated significant habit modification in response to various parameters: ias.ac.insemanticscholar.org
Concentration of Reactants: Varying the concentrations of the reacting solutions (e.g., calcium chloride and potassium iodate) affects the level of supersaturation, which in turn influences the crystal habit. ias.ac.inresearchgate.net This can lead to different morphologies such as prismatic, needle-shaped, or hopper crystals. researchgate.net
pH of the Growth Medium: The pH of the solution can alter the surface charge of the crystal faces and the speciation of ions in the solution, thereby influencing their adsorption and integration. For calcium iodate, a pH of 4.2 has been identified as suitable for crystal growth. semanticscholar.org
Presence of Impurities: The addition of dopants or impurities to the growth medium is a primary method for modifying crystal habit. These ions or molecules can selectively adsorb onto specific crystal faces, inhibiting their growth and altering the crystal's final shape. ias.ac.in For example, doping calcium iodate with iron(III) ions has been shown to result in the growth of platy, elongated crystals. ias.ac.in Notably, the presence of iron impurities can also favor the formation of this compound over the monohydrate form. ias.ac.inresearchgate.net
The ability to control these factors allows for the targeted synthesis of this compound crystals with specific morphologies, which is essential for research and potential applications.
Table 3: Effect of Growth Parameters on Calcium Iodate Crystal Habit
| Growth Parameter | Effect on Crystal Habit | Observed Morphologies | Reference |
| Reactant Concentration | Influences supersaturation levels, which directly impacts the relative growth rates of different faces. | Prismatic, needle-shaped, hopper crystals. | ias.ac.inresearchgate.net |
| pH of Gel Medium | Affects surface chemistry and ion availability; an optimal pH can promote better quality crystals. | Well-formed prismatic and prismatic pyramidal crystals. | semanticscholar.org |
| Gel Aging and Density | Modifies the diffusion rate of reactants within the gel medium, affecting growth kinetics. | Can be tuned to produce different habits. | ias.ac.inresearchgate.net |
| Impurities (e.g., Iron Doping) | Selective adsorption of impurity ions on specific crystal faces inhibits their growth, causing anisotropic development. | Higher concentrations of iron doping lead to platy, elongated crystals. | ias.ac.in |
Crystallographic Investigations and Structural Elucidation of Calcium Iodate Hexahydrate
Single-Crystal X-ray Diffraction Analysis of Calcium Iodate (B108269) Hexahydrate Polymorphs
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of a compound's crystal structure, including unit cell dimensions, bond lengths, and bond angles. For calcium iodate hexahydrate, Ca(IO₃)₂·6H₂O, SC-XRD analysis has been crucial in elucidating its atomic arrangement.
Studies have identified this compound as a biaxial crystal belonging to the orthorhombic crystal system. vdoc.pub Its point group is designated as mm2 (C₂ᵥ), which indicates the presence of two mirror planes perpendicular to each other and a twofold rotational axis. vdoc.pub This non-centrosymmetric crystal structure is a prerequisite for second-order nonlinear optical properties. While extensive research has been conducted on the primary hexahydrate form, detailed reports characterizing distinct polymorphs of Ca(IO₃)₂·6H₂O are not prevalent in the surveyed literature. The focus has remained on the stable hexahydrate phase identified under common crystallization conditions. hirosaki-u.ac.jp The growth of single crystals of sufficient size and quality is a critical, and often challenging, first step for this type of analysis. dokumen.pub
| Property | Value |
| Crystal System | Orthorhombic |
| Point Group | mm2 (C₂ᵥ) |
| Optical Character | Biaxial |
This table summarizes the known crystallographic properties of this compound.
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is an indispensable tool for the qualitative and quantitative analysis of crystalline materials. It is primarily used for phase identification by comparing the experimental diffraction pattern to reference patterns in databases. For this compound, PXRD confirms the crystalline nature of synthesized samples and verifies the identity of the solid phase, distinguishing it from anhydrous or other hydrated forms. hirosaki-u.ac.jpresearchgate.net
The technique involves irradiating a finely powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline solid. Beyond simple identification, PXRD data can be used for the refinement of lattice parameters. dokumen.pub Although specific refined lattice parameters for the hexahydrate form are not detailed in the provided sources, the general methodology is widely applied. For instance, studies on the related calcium iodate monohydrate have successfully used PXRD to determine its orthorhombic lattice parameters. researchgate.net This method is particularly valuable when growing large single crystals for SC-XRD is not feasible. dokumen.pubpageplace.de
Vibrational Spectroscopy Studies (FT-IR, Raman) on Iodate Ligands and Hydration States
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides insight into the functional groups and bonding within a crystal structure. These methods are highly sensitive to the local environment of molecules, making them ideal for studying the iodate ligands and the state of water molecules in this compound. dokumen.pubresearchgate.net
FT-IR spectroscopic studies on this compound clearly indicate the presence of both iodate ions (IO₃⁻) and water of hydration (H₂O). researchgate.net The spectra exhibit characteristic absorption bands corresponding to specific vibrational modes:
Iodate Group Vibrations : Symmetric and asymmetric stretching vibrations of the I-O bonds within the pyramidal iodate ion are observed. In one study, symmetric and asymmetric stretching vibrations for calcium iodate were noted at 758 cm⁻¹. researchgate.net
Water of Hydration Vibrations : The presence of water is confirmed by several distinct bands. A broad, intense band in the region of 3374-3474 cm⁻¹ is attributed to the O-H stretching modes, with the broadening indicative of hydrogen bonding. researchgate.net A sharp band around 1608 cm⁻¹ corresponds to the H-O-H bending vibration of the water molecules. researchgate.net
A comparison between FT-IR and Raman spectra often shows that corresponding bands coincide, providing complementary information for a complete vibrational analysis. researchgate.net These spectroscopic signatures are crucial for confirming the hydration state and the integrity of the iodate anion in the crystal lattice.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| O-H Stretching (Water) | 3374 - 3474 | researchgate.net |
| H₂O Bending (Water) | ~1608 | researchgate.net |
| I-O Stretching (Iodate) | ~758 | researchgate.net |
This table presents characteristic vibrational frequencies for functional groups in this compound as identified by FT-IR spectroscopy.
Electron Microscopy and Surface Characterization Techniques (SEM/EDS)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are powerful tools for characterizing the micromorphology and surface topography of crystalline materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative and quantitative elemental analysis of the sample.
For calcium iodate, studies have focused on the various morphologies and habits that crystals can adopt during growth, such as prismatic, needle-shaped, and hopper crystals. researchgate.net SEM analysis would be the ideal method to visualize these habits at high magnification, revealing details about crystal faces, step growth, and surface defects. While specific SEM studies on the hexahydrate form are not detailed in the available research, the application of this technique would allow for a direct visual correlation between growth conditions (e.g., pH, concentration of reactants) and the resulting crystal morphology. researchgate.net
EDS analysis would complement the SEM imaging by confirming the elemental composition. An EDS spectrum of a this compound crystal would show peaks corresponding to Calcium (Ca), Iodine (I), and Oxygen (O), verifying the chemical identity of the analyzed crystals and assessing the purity and homogeneity of the sample.
Computational Crystallography and Predictive Structural Models
Computational crystallography has emerged as a vital field that complements experimental techniques by providing theoretical insights into crystal structures and their properties. This area includes the prediction of crystal structures (polymorph prediction) and the modeling of nucleation and growth processes. scribd.com
The prediction of stable polymorphs is a significant challenge because different crystal packing arrangements may be separated by very small energy differences, often just a few kilocalories per mole. dokumen.pub Molecular models used for these predictions range from highly accurate ab initio methods to more efficient force-field based approaches. dokumen.pub These models calculate the intramolecular and intermolecular interaction energies to identify the most thermodynamically stable crystal structures.
For ionic compounds like this compound, computational models would need to accurately describe the electrostatic interactions, hydrogen bonding involving the water molecules, and the geometry of the iodate anion. While specific predictive models for Ca(IO₃)₂·6H₂O are not detailed in the search results, the established methodologies are directly applicable. dokumen.pubscribd.com Such models could be used to explore the potential for other, yet undiscovered, polymorphs or hydrates and to understand the molecular-level mechanisms that govern its crystallization from solution. scribd.com
Thermodynamic and Kinetic Studies of Calcium Iodate Hexahydrate Transformations
Thermal Decomposition Pathways and Dehydration Kinetics
The thermal behavior of calcium iodate (B108269) hexahydrate, Ca(IO₃)₂·6H₂O, is characterized by a series of distinct transformations upon heating, beginning with the loss of its waters of hydration, followed by the decomposition of the resulting anhydrous salt at higher temperatures.
Calcium iodate hexahydrate loses its six molecules of water of hydration upon heating. Some sources report that the six water molecules can be lost at a relatively low temperature of 40°C, leading to the formation of the anhydrous form. However, thermal analysis studies, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), on similar hexahydrate systems reveal a more complex, multi-step dehydration process.
Research on doped this compound crystals shows a sequential loss of water in distinct temperature ranges. This stepwise dehydration indicates that the water molecules may not be energetically equivalent within the crystal lattice. The process generally occurs in overlapping stages before the final formation of the anhydrous salt.
| Temperature Range (°C) | Event | Observation |
|---|---|---|
| 90-125 | Initial Dehydration | Partial loss of water molecules begins. |
| 125-240 | Intermediate Dehydration | Continued loss of water of hydration. |
| 240-300 | Final Dehydration | Completion of water loss to form anhydrous calcium iodate. |
The data in this table is based on thermal analysis studies of doped this compound, which serves as a model for the stepwise dehydration process.
Once dehydration is complete, the resulting anhydrous calcium iodate, Ca(IO₃)₂, remains stable over a significant temperature range. wikipedia.org Studies have shown this anhydrous form is stable up to approximately 540°C. wikipedia.org Beyond this temperature, it undergoes decomposition.
The decomposition of anhydrous calcium iodate is an energetic process that occurs at high temperatures, generally cited between 550°C and 660°C. chem.ws The primary decomposition reaction involves the transformation of calcium iodate into calcium paraperiodate and the release of iodine and oxygen. chem.ws
| Reactant | Temperature Range (°C) | Decomposition Products | Chemical Equation |
|---|---|---|---|
| Ca(IO₃)₂ | 550-660 | Calcium Paraperiodate (Ca₅(IO₆)₂) | 5Ca(IO₃)₂ (s) → Ca₅(IO₆)₂ (s) + 4I₂ (g) + 9O₂ (g) |
Stepwise Water Loss and Phase Transitions upon Heating
Energetics of Phase Stability and Transformation
The stability of this compound and its transformations are governed by their energetic properties. Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), have been employed to investigate the energetics of these processes. chem.ws Such studies measure the heat flow associated with phase transitions and chemical reactions, allowing for the determination of key thermodynamic quantities like the enthalpy of dehydration (ΔH_deh). chem.wsakjournals.com
The enthalpy changes associated with the stepwise removal of water molecules and the final decomposition of the anhydrous salt provide quantitative insight into the compound's thermal stability. These energetic studies are crucial for understanding the relative stability of the different hydrate (B1144303) phases and the energy required to initiate the transformation to the anhydrous form and its subsequent decomposition products. chem.wsakjournals.com
Dissolution Kinetics and Factors Influencing Solubility Equilibria of Calcium Iodate
At and below room temperature, calcium iodate is sparingly soluble in water, forming the hexahydrate in the solid phase. chemvision.net The dissolution process in pure water is governed by the following equilibrium:
Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l) chemvision.netpearson.com
The equilibrium is defined by the solubility product constant (Ksp), which for calcium iodate is 6.47 x 10⁻⁶ at 25°C. wikipedia.org
The solubility of calcium iodate is significantly influenced by the common ion effect. chem.wsatlas.org According to Le Châtelier's principle, if a soluble salt containing either calcium ions (Ca²⁺) or iodate ions (IO₃⁻) is added to a saturated solution of calcium iodate, the equilibrium will shift to the left. chem.wschegg.com This shift favors the formation of solid Ca(IO₃)₂·6H₂O, thereby decreasing its molar solubility. chemvision.net
For instance, adding a source of calcium ions like calcium chloride (CaCl₂) or a source of iodate ions like potassium iodate (KIO₃) will suppress the dissolution of calcium iodate. chemvision.netatlas.org
| Added Common Ion | Source Example | Effect on Equilibrium | Result |
|---|---|---|---|
| Ca²⁺ | Calcium Chloride (CaCl₂) | Shifts left (favors reactants) | Decreased molar solubility of Ca(IO₃)₂ |
| IO₃⁻ | Potassium Iodate (KIO₃) | Shifts left (favors reactants) | Decreased molar solubility of Ca(IO₃)₂ |
In aqueous solutions, the speciation of iodine is dependent on the pH of the system. The iodate ion (IO₃⁻) is the conjugate base of iodic acid (HIO₃), a relatively strong acid with a pKa of approximately 0.75. wikipedia.orgsciencemadness.orgmdpi.com
This equilibrium is described by:
HIO₃(aq) ⇌ H⁺(aq) + IO₃⁻(aq)
In neutral or alkaline (basic) solutions, the equilibrium lies far to the right, and the dominant species is the iodate ion (IO₃⁻). mdpi.com However, in strongly acidic solutions (pH < 1), the concentration of H⁺ is high, shifting the equilibrium to the left. In such conditions, a significant fraction of the iodate will exist in its protonated form as undissociated iodic acid (HIO₃). mdpi.com Therefore, the speciation is critical for understanding the reactivity and bioavailability of iodate in different aqueous environments.
Reactivity and Mechanistic Investigations of Calcium Iodate Hexahydrate
Redox Chemistry and Oxidative Properties of Calcium Iodate (B108269) Hexahydrate
Calcium iodate, in its various forms including the hexahydrate, is recognized as a potent oxidizing agent. iofina.com The iodate anion (IO₃⁻) is central to its reactivity, where the iodine atom exists in a high oxidation state (+5). This makes the compound capable of accepting electrons from other substances, thereby oxidizing them. Its oxidizing nature means it can intensify fires when in contact with combustible materials. iofina.com
The oxidative potential of iodate is a key aspect of its chemical behavior. While it is a strong oxidizer, its potential is lower than that of analogous halogenates like bromate. This difference influences its reactivity; for instance, unlike bromate, iodate was not reported to induce oxidative damage to calf thymus DNA by forming 8-hydroxy-deoxyguanosine. The redox chemistry is fundamental to its applications, from being a component in energetic materials to its role in chemical synthesis. iofina.comucr.edu The reduction of iodate can proceed through several steps, and the transformation of IO₃⁻ to IO₂⁻ is considered a controlling step in the reduction sequence due to thermodynamic factors. researchgate.netfrontiersin.org The compound is known to be incompatible with and sensitive to reducing agents such as aluminum, copper, sulfur, and phosphorus. chemicalbook.comnih.gov
Interaction Mechanisms with Reductants in Energetic Formulations
Calcium iodate serves as an effective oxidizer in energetic formulations, often referred to as pyrolants, where it is combined with metallic fuels. ucr.edumdpi.com These mixtures are designed to produce a highly exothermic reaction, releasing significant thermal energy and, notably, biocidal iodine gas. ucr.eduresearchgate.net The general mechanism involves the reduction of the iodate anion by the fuel, which is simultaneously oxidized. Metal iodates, including calcium iodate, are frequently chosen for these applications due to their high iodine content and the high enthalpy of reaction when paired with a fuel like aluminum. ucr.edumdpi.com The reaction not only generates intense heat but also serves as a source for the thermal release of iodine, a potent biocide. researchgate.net
The performance of calcium iodate-based energetic formulations is highly dependent on the choice of reductant (fuel) and the physical characteristics of the reactants, such as particle size. ucr.eduresearchgate.net Studies comparing different metallic fuels have revealed significant variations in reactivity.
Fuel Type: Research has shown that when combined with calcium iodate, different fuels yield vastly different reaction dynamics. ucr.edu For instance, in one study, aluminum (Al) was found to be the most reactive fuel, followed by titanium (Ti) and then boron (B). ucr.edu The choice of fuel impacts key performance metrics such as peak pressure, the rate of pressure increase, and burn time. ucr.edu
Interactive Table: Comparison of Reactivity for Ca(IO₃)₂-Based Pyrolants with Various Fuels
| Fuel Type | Peak Pressure | Pressure Rise Rate | Burn Time (ms) |
|---|---|---|---|
| Aluminum (Al) | Highest | Highest | ~4-8 |
| Titanium (Ti) | Moderate | Moderate | - |
| Boron (B) | Lowest | Lowest | ~25-250 |
Data derived from studies on pyrotechnic composites. ucr.edu Note: Specific values for Ti were not detailed in the same comparative terms.
Particle Morphology: The particle size of both the oxidizer and the fuel plays a critical role. Employing submicron or nanoparticle fuels and oxidizers can enhance reactivity. ucr.eduresearchgate.net For example, the reactivity of pyrolants can be improved by replacing micron-sized calcium iodate particles with submicron ones. ucr.eduresearchgate.net This is attributed to the increased surface area-to-volume ratio, which facilitates more efficient interaction between the fuel and the oxidizer.
The thermal decomposition of calcium iodate is a critical step in its function within energetic materials, leading to the release of oxygen and iodine. ucr.eduresearchgate.net Pure calcium iodate decomposes at high temperatures; thermogravimetric analysis shows a significant weight loss corresponding to decomposition in the temperature range of 550–660°C. ias.ac.in
However, the presence of metallic fuel nanoparticles can significantly promote this decomposition, lowering the temperature at which it occurs. ucr.eduresearchgate.net Titanium nanoparticles have been shown to be particularly effective, reducing the temperature for oxygen and iodine release from approximately 660°C down to around 400°C. ucr.eduresearchgate.net This catalytic effect results in a lower ignition temperature for the entire pyrolant mixture. ucr.edu
Interactive Table: Ignition Temperatures of Ca(IO₃)₂ with Different Fuel Nanoparticles
| Fuel Type | Ignition Temperature (°C) |
|---|---|
| Titanium (Ti) | ~400 |
| Boron (B) | Higher than Ti |
| Aluminum (Al) | Higher than Ti |
Data derived from thermal decomposition studies of pyrolants. ucr.edu The Ti/Ca(IO₃)₂ mixture exhibits the lowest ignition temperature.
Furthermore, the state of hydration of calcium iodate affects its performance. Dehydrating the calcium iodate prior to formulation can enhance the reactivity of the pyrolant. ucr.edu This is because the crystal water can react with the fuel, which may not be the intended or most efficient reaction pathway. ucr.edu
Influence of Fuel Type and Particle Morphology on Reaction Dynamics
Catalytic Activity and Reaction Mechanisms in Organic Synthesis Mediated by Calcium Iodate Nanoparticles
Beyond energetic materials, calcium iodate has emerged as a valuable catalyst in the field of organic synthesis, particularly in its nanoparticle form. scilit.comresearchgate.net Researchers have successfully synthesized calcium iodate (Ca(IO₃)₂) nanoparticles and applied them as an efficient, eco-friendly, and recyclable heterogeneous catalyst. scilit.comdntb.gov.ua
These nanocatalysts have proven effective in promoting condensation reactions for the synthesis of various heterocyclic compounds, such as quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines. scilit.comresearchgate.net The general mechanism involves the reaction of aryl-1,2-diamines or 2,3-diaminomaleonitrile with 1,2-diketones in the presence of a catalytic amount of Ca(IO₃)₂ nanoparticles. scilit.comresearchgate.net These reactions can often be carried out under mild conditions, such as at ambient temperature, in solvents like ethanol (B145695) or acetic acid, achieving good to excellent yields in short reaction times. researchgate.net
The advantages of using calcium iodate nanoparticles as a catalyst include the ease of product isolation, the stability and safety of the catalyst, and its recyclability without significant loss of activity. scilit.comresearchgate.net The catalytic performance can be optimized by investigating variables such as the amount of catalyst, the solvent used, and the reaction temperature. dntb.gov.ua This application represents a significant advancement in green chemistry, utilizing an inexpensive and stable inorganic salt for the efficient synthesis of complex organic molecules. scilit.com
Advanced Analytical Methodologies for Calcium Iodate Hexahydrate Research
Chromatographic Techniques for Iodate (B108269) Speciation and Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and speciation of the iodate (IO₃⁻) anion in various matrices. For a compound like calcium iodate hexahydrate, HPLC methods can accurately determine the concentration of the active iodate component.
A common and highly sensitive approach involves reversed-phase ion pair HPLC. qascf.com In this method, the iodate is often converted to iodide (I⁻) online using an electrochemical pre-column reactor, such as a Coulomb detector (CD). qascf.com The resulting iodide is then separated on a C18 column and quantified by an amperometric detector (AD) or a UV detector. qascf.comscispace.com The ability to adjust retention through mobile phase parameters like ionic strength, pH, and organic solvent content allows for unique and controllable selectivity, which is crucial for separating iodate from interfering ions in complex samples. chromatographyonline.com
Researchers have optimized several parameters to ensure high reduction efficiency and detection sensitivity. qascf.comscispace.com The method demonstrates excellent linearity over a wide concentration range and low detection limits, making it suitable for trace analysis. qascf.comscispace.com For instance, one HPLC-CD-AD method showed linearity for IO₃⁻ concentrations between 0.05–0.25 μg/mL with a detection limit of 100 pg. qascf.com Another HPLC-UV method reported a detection limit of 9 ng after electrochemical reduction. scispace.com
| Parameter | HPLC-CD-AD Method | HPLC-UV Method |
| Principle | Online electrochemical reduction (IO₃⁻ to I⁻), reversed-phase ion pair chromatography. qascf.com | Online electrochemical reduction (IO₃⁻ to I⁻), reversed-phase or ion chromatography. scispace.com |
| Column | C18. qascf.com | Reversed-phase or ion-exchange column. scispace.com |
| Detection | Amperometric Detector (AD). qascf.com | UV Detector. scispace.com |
| Linear Range | 0.05–0.25 μg/mL (for IO₃⁻). qascf.com | Not specified. |
| Detection Limit | 100 pg. qascf.com | 9 ng. scispace.com |
| Key Advantage | High sensitivity and selectivity with minimal interference. qascf.com | Simple and highly sensitive with good precision. scispace.com |
This table presents data from studies on iodate quantification, which are directly applicable to analyzing the iodate component of this compound.
Synchrotron-Based Techniques for Micro- and Nano-Scale Characterization (sFTIR, X-ray Spectroscopy)
Synchrotron light sources provide exceptionally brilliant and tunable X-ray beams that enable characterization at micro- and nano-scales, offering insights unattainable with conventional laboratory instruments. researchgate.netoecd-nea.org These powerful tools are invaluable for probing the detailed structural and electronic properties of materials like this compound.
Synchrotron Fourier-Transform Infrared (sFTIR) Spectroscopy provides vibrational spectra with high spatial resolution. While standard FTIR is used to identify functional groups, sFTIR can map their distribution on a microscopic scale. For this compound, FTIR spectra confirm the presence of water molecules and the iodate ion. researchgate.netias.ac.in The O–H stretching bands, typically found in the 2300–3700 cm⁻¹ region, are significantly broadened in the hexahydrate form due to the extensive network of water molecules. ias.ac.in The characteristic symmetric and asymmetric stretching and bending vibrations of the pyramidal iodate ion appear at lower frequencies. researchgate.netsemanticscholar.org
| Vibrational Mode | Observed Frequency (cm⁻¹) in Fe-doped Ca(IO₃)₂·6H₂O | Reference |
| O-H Stretching | Broad bands in region 2300-3700 | ias.ac.in |
| H₂O Bending | 1608 | researchgate.net |
| Iodate (IO₃⁻) Asymmetric Stretching | 818.83 | researchgate.net |
| Iodate (IO₃⁻) Symmetric Stretching | 774, 759.15 | researchgate.netresearchgate.net |
| Iodate (IO₃⁻) Symmetric Bending | 653, 396.77 | researchgate.netresearchgate.net |
| Iodate (IO₃⁻) Asymmetric Bending | 335.04 | researchgate.net |
This table compiles FTIR vibrational frequencies for calcium iodate. Research indicates that doping with iron (Fe) can induce the formation of the hexahydrate structure from the monohydrate. ias.ac.in
X-ray Spectroscopy , particularly X-ray Absorption Spectroscopy (XAS), is a powerful element-specific technique. Calcium K-edge XAS provides detailed information about the local coordination environment of the calcium atom, including coordination number, bond distances, and the identity of neighboring atoms. nih.govdigitellinc.com The X-ray Absorption Near Edge Structure (XANES) region is highly sensitive to the geometry and electronic structure of the Ca²⁺ coordination sphere. digitellinc.com For this compound, this technique can precisely characterize the interaction of the central calcium ion with the six molecules of water of hydration and the iodate anions, which is difficult to probe with other methods. nih.gov Combining experimental XAS data with density functional theory (DFT) calculations allows for a robust interpretation of the spectra, helping to build accurate structural models. digitellinc.com
Elemental Analysis for Purity and Stoichiometry Determination
Elemental analysis is fundamental to verifying the purity and confirming the stoichiometric formula of this compound, Ca(IO₃)₂·6H₂O.
Compositional analysis provides the mass percentages of the constituent elements. For pure this compound, the theoretical composition can be calculated and compared against experimental values obtained from techniques like Inductively Coupled Plasma (ICP) spectroscopy or Energy Dispersive X-ray Spectroscopy (EDS). ucr.edu
| Element | Symbol | Theoretical Molar Mass ( g/mol ) | Theoretical % by Mass | Reference Value (g/kg as fed) |
| Calcium | Ca | 40.08 | 8.05% | 80.4 |
| Iodine | I | 126.90 | 50.98% | 509.49 (as mg/kg) |
| Hydrogen | H | 1.01 | 2.43% | N/A |
| Oxygen | O | 16.00 | 38.55% | N/A |
| Total | Ca(IO₃)₂·6H₂O | 498.08 | 100% | N/A |
Reference values for Calcium and Iodine are sourced from feedtables.com. Note the unit difference.
Thermogravimetric Analysis (TGA) is a key technique for determining the hydration state. By heating a sample and measuring the change in mass, the number of water molecules can be determined. For iron-doped this compound, TGA shows a distinct multi-step weight loss corresponding to the removal of the six water molecules, followed by decomposition of the anhydrous salt at higher temperatures. ias.ac.in The initial weight loss occurs in stages between 90°C and 300°C, confirming the hexahydrate stoichiometry. ias.ac.in
Classical wet chemical methods, such as titration, can also be used to determine the iodate content for purity assessment. flinnsci.comdspacedirect.org In a typical redox titration, a saturated solution of calcium iodate is reacted with excess potassium iodide in an acidic medium to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution. flinnsci.com
Hyphenated Techniques for Comprehensive Chemical Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic identification method, provide a powerful platform for the comprehensive analysis of chemical compounds. ajrconline.orgiipseries.orgnih.gov This "marriage" of two analytical techniques allows for the separation of complex mixtures and the unambiguous identification of each component in a single run. iipseries.orgnih.gov
For this compound, several hyphenated techniques offer significant analytical advantages:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques. rjpn.org Coupling the HPLC separation methods described in section 6.1 with a mass spectrometer would allow not only for the quantification of the iodate anion but also for its definitive identification based on its mass-to-charge ratio. Furthermore, it would enable the separation, identification, and quantification of any impurities, degradation products, or other iodine species present in the sample.
Thermogravimetry-Mass Spectrometry (TG-MS): This technique provides real-time analysis of the gaseous products evolved during the thermal decomposition of a sample. In a study on anhydrous calcium iodate, TG-MS was used to monitor the decomposition process by detecting the release of oxygen and iodine as the temperature increased. ucr.edu Applying this to this compound would first show the evolution of water, followed by the decomposition products of the anhydrous salt, providing a complete profile of its thermal stability and breakdown pathway.
Gas Chromatography-Mass Spectrometry (GC-MS): While not directly applicable to the non-volatile salt itself, GC-MS is invaluable for analyzing any volatile or semi-volatile organic impurities that may be present in a sample of this compound. rjpn.org
The integration of these advanced techniques provides a multidimensional understanding of this compound, from its bulk composition and purity to its micro-scale structure and chemical environment.
Environmental Geochemistry and Biogeochemical Cycling of Iodate Species
Geochemical Fate and Transport of Iodate (B108269) in Aqueous and Solid Phases
In terrestrial and aquatic systems, the fate and transport of iodate are controlled by a combination of physical and chemical processes, including sorption, co-precipitation, and dissolution. pnnl.gov The dominant iodine species in a given environment is largely determined by the prevailing redox (Eh) and pH conditions. tandfonline.com Iodate is the thermodynamically stable form under oxidizing conditions, which are common in most surface waters, whereas iodide is favored in more anoxic environments. tandfonline.comresearchgate.net
The mobility of iodate in the subsurface is generally lower than that of iodide. pnnl.gov Its transport is significantly attenuated by interactions with solid phases. Key among these interactions are sorption and co-precipitation with carbonate minerals, particularly calcite, and iron oxides such as ferrihydrite. pnnl.govnih.gov These processes serve to temporarily immobilize iodate from the aqueous phase, slowing its migration toward groundwater. pnnl.gov However, these interactions are often reversible, and iodate can be released back into the aqueous phase if geochemical conditions change to favor desorption or dissolution of the host mineral. pnnl.gov In low organic-matter sediments, distribution coefficient (Kd) values for iodate have been observed to be significantly greater than those for iodide, indicating stronger sorption and less mobility. tandfonline.com
Incorporation Mechanisms of Iodate into Calcium Carbonate Mineral Systems
The incorporation of iodate into the crystal lattice of calcium carbonate (CaCO₃) minerals is a significant process in the geochemical cycling of iodine and is considered a potential pathway for the natural attenuation and remediation of radioiodine. pnnl.govacs.orgosti.gov Experimental and computational studies have confirmed that the iodate ion (IO₃⁻) can substitute for the carbonate ion (CO₃²⁻) within the mineral structure. pnnl.govfrontiersin.orghpstar.ac.cn In contrast, the reduced form, iodide (I⁻), is excluded from the carbonate crystal lattice. researchgate.net
This substitution creates a charge imbalance, as the iodate ion has a -1 charge while the carbonate ion has a -2 charge. This deficit must be compensated to maintain charge neutrality within the crystal. Ab initio molecular dynamics simulations have shown that charge compensation can be achieved through mechanisms such as the coupled substitution of a monovalent cation like sodium (Na⁺) or a proton (H⁺) for a divalent calcium (Ca²⁺) ion. acs.orghpstar.ac.cn The incorporation process is also sensitive to environmental factors; for instance, the extent of iodate uptake can be strongly dependent on pH. acs.org
Calcium carbonate exists in three main anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. The efficiency of iodate incorporation varies significantly among these forms. First-principles computational simulations have been used to predict the energetic favorability of this substitution. hpstar.ac.cn
These simulations indicate that the energy penalty for incorporating iodate is lowest in vaterite and highest in aragonite, leading to a predicted partitioning preference in the order of vaterite > calcite > aragonite. hpstar.ac.cnresearchgate.net However, experimental observations sometimes diverge from these thermodynamic predictions. For example, some studies on biogenic carbonates, such as deep-sea corals, have found higher iodine concentrations in aragonitic structures compared to calcitic ones, suggesting that biological processes can exert a dominant control over mineralogical preference. frontiersin.org Other synthesis experiments have suggested that iodine is preferentially incorporated into calcite over vaterite, highlighting the complexity of the system and the influence of kinetic factors, temperature, and solution chemistry on the final partitioning behavior. frontiersin.org
| CaCO₃ Polymorph | Predicted Partitioning Preference (Computational Models) hpstar.ac.cnresearchgate.net | Observed Partitioning (Select Experimental/Biogenic Studies) frontiersin.org | Notes |
|---|---|---|---|
| Vaterite | Most Favorable | Less favorable than calcite in some synthesis experiments. | Predicted to be the easiest for iodate to incorporate into. hpstar.ac.cn |
| Calcite | Intermediate | More favorable than vaterite in some synthesis experiments; less favorable than aragonite in some biogenic corals. | Commonly studied for iodate sequestration. acs.orgpnnl.gov |
| Aragonite | Least Favorable | More favorable than calcite in some biogenic corals. | Highest energy penalty for incorporation predicted by models. hpstar.ac.cn |
The substitution of the larger iodate ion for the smaller carbonate ion induces significant local strain and structural distortion within the calcium carbonate lattice. hpstar.ac.cn The extent and nature of this distortion vary with the polymorph. hpstar.ac.cn
Aragonite displays the greatest degree of local structural distortion upon iodate incorporation. hpstar.ac.cn The original orthorhombic crystal symmetry of aragonite can be reduced to monoclinic, indicating a significant change in the lattice structure. frontiersin.org
Calcite experiences a more symmetrical, centrosymmetric distortion. hpstar.ac.cn
Vaterite is relatively unaffected by the substitution, showing the least structural distortion. hpstar.ac.cn
Interestingly, the incorporation of trace amounts of iodate can have notable effects on the mechanical properties of the host mineral. Computational studies have found that trace iodine incorporation can enhance the mechanical strength of vaterite crystals. hpstar.ac.cnresearchgate.net Conversely, in other mineral systems like carbonate-substituted apatite, increased substitution has been shown to decrease the bulk modulus and elastic moduli, likely due to decreased bond strength. nih.gov
Partitioning Behavior across Calcite, Aragonite, and Vaterite Polymorphs
Biogeochemical Transformations of Iodine in Environmental Systems
The global iodine cycle is heavily influenced by biological activities that transform iodine between its various oxidation states and phases. wikipedia.orgresearchgate.net These transformations are primarily mediated by microorganisms, including bacteria and phytoplankton, and are crucial for the mobilization, fixation, and volatilization of iodine. nih.govresearchgate.net
In marine and terrestrial environments, a dynamic interplay exists between iodate (IO₃⁻), iodide (I⁻), and organic iodine. cambridge.org In oxygenated ocean waters, iodate is the dominant species, but biological processes can reduce it to iodide. researchgate.net Bacteria play a versatile and critical role in these transformations. cambridge.org
Iodate Reduction: Under anoxic conditions, dissimilatory iodate-reducing bacteria (DIRMs) can use iodate as a terminal electron acceptor for respiration, reducing it directly to iodide. cambridge.orgusgs.gov Several enzymes have been implicated in this process, including specific iodate reductases and more general metal or DMSO reductases. cambridge.orgnih.gov While it was once hypothesized that nitrate (B79036) reductases were responsible, recent genetic studies have shown this is not the primary mechanism in some key bacteria like Shewanella oneidensis. battelle.orgwpmucdn.com
Iodide Oxidation and Organo-Iodine Formation: Conversely, some bacteria can oxidize iodide to molecular iodine (I₂) under oxic conditions. cambridge.org Bacteria can also accumulate iodide and methylate it to form volatile organic compounds like methyl iodide (CH₃I), which can then be released into the atmosphere. wikipedia.orgcambridge.org
Phytoplankton are also significant players in the iodine cycle. geomar.deresearchgate.net Many species have been shown to facilitate the reduction of iodate to iodide. geomar.deint-res.com This process appears to be particularly pronounced during the later stages of phytoplankton blooms, specifically during cell senescence. geomar.degeomar.de It is hypothesized that increased cell permeability during this phase allows for the release of reducing compounds that react with iodate. geomar.deint-res.com Phytoplankton can also directly assimilate iodate from the water column, making them a significant component in mediating iodine speciation in the marine environment. researchgate.net
| Transformation | Process | Key Organisms/Mechanisms | Environmental Conditions |
|---|---|---|---|
| Iodate (IO₃⁻) → Iodide (I⁻) | Dissimilatory Reduction | Bacteria (e.g., Denitromonas sp., Pseudomonas sp., Shewanella oneidensis) using iodate reductases (IdrABP1P2), DMSO reductases (DmsEFAB), or metal reductases (MtrCAB). cambridge.orgnih.gov | Anoxic |
| Iodate (IO₃⁻) → Iodide (I⁻) | Reduction associated with cell senescence | Marine Phytoplankton (various diatoms, dinoflagellates). geomar.deint-res.comgeomar.de | Oxic (during/post-bloom) |
| Iodide (I⁻) → Molecular Iodine (I₂) | Oxidation | Iodide-oxidizing bacteria using extracellular multicopper iodide oxidases (IoxAC). cambridge.org | Oxic |
| Iodide (I⁻) → Iodate (IO₃⁻) | Oxidation | Ammonia-oxidizing bacteria; also potentially by phytoplankton during exponential growth. cambridge.orggeomar.de | Oxic |
| Iodide (I⁻) → Organic Iodine (e.g., CH₃I) | Methylation | Bacteria and phytoplankton using methyltransferases. wikipedia.orgcambridge.orgresearchgate.net | Aqueous/Soils |
Theoretical and Computational Studies of Calcium Iodate Hexahydrate
First-Principles Calculations for Electronic Structure and Bonding Characteristics of Iodates
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. uv.es These methods solve the quantum mechanical equations governing the electrons in a system to determine its electronic structure and related properties without prior experimental input. Such calculations have been instrumental in understanding the properties of various metal iodates, and the same principles are applicable to calcium iodate (B108269). aps.orgx-mol.com
Detailed research into related iodate compounds reveals key characteristics that can be extrapolated to understand calcium iodate. For instance, DFT studies on metal iodates consistently highlight the pyramidal structure of the iodate ion (IO₃⁻), which is influenced by the stereochemically active lone pair of electrons on the iodine atom. uv.esaps.org This lone pair plays a crucial role in the structural and electronic properties of these materials. aps.org First-principles calculations can elucidate the nature of the chemical bonds within the crystal. In metal iodates, the I-O bonds within the iodate group are strongly covalent, while the interaction between the metal cation (like Ca²⁺) and the oxygen atoms of the iodate groups is predominantly ionic. uv.es
Studies on compounds like bismuth iodate (BiO(IO₃)) and gadolinium-doped lead iodide (FAPbI₃) show how DFT can predict fundamental electronic properties such as the energy band structure and the density of states (DOS). x-mol.commdpi.com These calculations determine whether a material is a conductor, semiconductor, or insulator by calculating the band gap—the energy difference between the valence band and the conduction band. mdpi.com For example, a study on BiO(IO₃) identified it as an indirect-band-gap semiconductor. x-mol.com Similar calculations for calcium iodate hexahydrate would define its band structure and predict its optical and electronic behavior. Furthermore, analysis of charge density difference plots can visualize the charge transfer between atoms, quantitatively confirming the ionic and covalent character of the bonds. mdpi.comscispace.com
| Property | Hypothetical Calculated Value for Ca(IO₃)₂·6H₂O | Method of Determination | Significance |
| Lattice Parameters | a, b, c, α, β, γ | DFT Geometry Optimization | Defines the size and shape of the unit cell. |
| Band Gap (E_g) | ~3.5 - 4.5 eV | DFT (e.g., using HSE06 functional) | Determines electronic conductivity and optical transparency. A large gap suggests it is an insulator. |
| I-O Bond Length | ~1.8 Å | DFT Geometry Optimization | Confirms the covalent nature and geometry of the iodate anion. uv.es |
| Ca-O Bond Length | ~2.4 Å | DFT Geometry Optimization | Characterizes the ionic interaction between the calcium ion and the iodate groups/water molecules. |
| Bonding Character | Predominantly ionic Ca-O, Covalent I-O | Analysis of Charge Density, Bader Charge Analysis | Explains the physical properties like solubility, hardness, and vibrational spectra. |
Molecular Dynamics Simulations for Crystal Growth and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, making it ideal for investigating crystal growth and the complex phenomena occurring at the crystal-solution interface. aip.orgosti.govscispace.comub.educhemrxiv.org
The crystallization of a salt like this compound from an aqueous solution is a multi-step process involving nucleation and subsequent growth. chemrxiv.org MD simulations can model these steps at an atomistic level. Studies on analogous systems, such as calcium carbonate (CaCO₃), have used MD with reactive force fields (ReaxFF) to explore the formation of ion pairs and pre-nucleation clusters in solution, which are the initial steps of crystallization. mdpi.com These simulations show that the presence of a crystal seed can enhance the formation of ion pairs from the solution. mdpi.com
A critical factor controlling the rate of crystal growth is the dynamics of the hydration shell around the cation. ugr.es For calcium ions in water, MD simulations have shown that the frequency of water molecule exchange in the first hydration shell is a key rate-limiting step. ugr.es The composition of the solution, including the presence of other ions, can drastically alter this exchange frequency and thus influence crystal growth rates. ugr.es Simulations of the interface between a salt crystal and the aqueous solution can reveal the structure of water layers at the surface and the mechanism by which ions from the solution attach to the crystal lattice. aip.orgcopernicus.org This approach allows for the direct calculation of properties like solubility by simulating a system until the concentration of the solution reaches equilibrium. aip.org
| Parameter | Illustrative Value/Description | Simulation Method | Significance |
| Force Field | CHARMM, AMBER, ReaxFF | Classical or Reactive MD | Defines the potential energy and forces between atoms, crucial for accurate simulation. mdpi.com |
| System Size | >10,000 atoms | MD Simulation | Must be large enough to minimize finite-size effects and represent bulk solution and interface behavior. |
| Simulation Time | Nanoseconds to Microseconds | MD Simulation | Needs to be long enough to observe the dynamic processes of interest, such as ion attachment or water exchange. aip.org |
| Ca²⁺ Hydration Number | 6-8 | MD Radial Distribution Function Analysis | Describes the number of water molecules in the first solvation shell of the calcium ion. |
| Water Exchange Frequency | ~10⁹ s⁻¹ | MD Simulation Trajectory Analysis | Quantifies the rate at which water molecules leave the Ca²⁺ hydration shell, a key kinetic parameter for crystal growth. ugr.es |
Thermodynamic Modeling of Phase Equilibria and Reaction Pathways involving Calcium Iodate
Thermodynamic modeling is essential for predicting the behavior of chemical systems at equilibrium. For electrolyte solutions, models such as the Pitzer equations and the more advanced Mixed-Solvent Electrolyte (MSE) model are used to calculate phase equilibria, solubilities, and the speciation of ions under a wide range of conditions. olisystems.comresearchgate.netrsc.org These models are the foundation of software like OLI Systems, which can simulate complex chemical systems. aqsim.comcorrscience.comolisystems.com
These models can reliably predict the solid-liquid equilibria of salt-water systems, which is crucial for designing and optimizing crystallization processes. rsc.org For a system like calcium iodate in water, a thermodynamic model could generate a complete phase diagram, showing the solubility of this compound as a function of temperature and predicting the conditions under which other phases (like the anhydrous or monohydrate forms) might become stable. acs.orgphasediagram.dk
The development of such a model involves fitting model parameters to a wide range of experimental data, including solubility, vapor pressure, heat capacity, and heats of dilution. researchgate.netacs.org For example, a comprehensive model for the H₂O–Ca(NO₃)₂ system was developed using a Pitzer-type model, which accurately described the system's properties from 243 K to 426 K and up to high concentrations. acs.org A similar approach for the Ca(IO₃)₂–H₂O system would provide a powerful predictive tool. The MSE model is particularly powerful as it can handle electrolytes at any concentration, from infinite dilution to the pure fused salt, and can also include the effects of mixed solvents. olisystems.comcorrscience.com
| Parameter | Description | Modeling Framework | Significance |
| Solubility Product (Ksp) | The equilibrium constant for the dissolution of the solid salt. | Pitzer or MSE Model | Determines the maximum concentration of ions in solution and thus the solubility of the compound. |
| Pitzer Interaction Parameters | Empirical parameters that account for specific ionic interactions in solution. | Pitzer Model | Allows for accurate prediction of activity coefficients and properties in concentrated solutions. rsc.org |
| Gibbs Energy of Formation (ΔG_f°) | The free energy change when 1 mole of the compound is formed from its constituent elements in their standard states. | Thermodynamic Database/Model | A fundamental property used to determine the spontaneity of reactions and phase stability. |
| Enthalpy of Solution (ΔH_sol) | The heat absorbed or released when the salt dissolves in a solvent. | Calorimetric Data / Model Prediction | Determines how solubility changes with temperature (Le Chatelier's principle). |
| Phase Diagram | A graphical representation of the stable phases of the Ca(IO₃)₂–H₂O system at different temperatures and compositions. | Model Calculation (Pitzer, MSE) | Provides a complete map for controlling crystallization, identifying stable hydrate (B1144303) forms, and preventing unwanted precipitation. phasediagram.dk |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, typically using DFT, are powerful for investigating the detailed, step-by-step mechanisms of chemical reactions. diva-portal.org This approach allows researchers to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net The energy difference between the reactants and the transition state gives the activation energy, which governs the reaction rate.
For calcium iodate, quantum chemical studies could explore various potential reactions, such as its decomposition, redox reactions involving the iodate ion, or the processes of hydration and dehydration. A study of the reduction of iodate by nitrogen(III) used ab initio molecular dynamics (AIMD) to propose and verify reaction pathways. researchgate.net The calculations showed that the reaction proceeds through a four-step oxygen-atom transfer process and determined the Gibbs free energy changes for each step, confirming the most favorable pathway. researchgate.net
Another study investigated the reaction between iodic acid (HOIO₂) and the hydroxyl radical (OH), calculating the potential energy surface to explore different reaction channels, such as hydrogen abstraction. researchgate.net Similar methods could be applied to understand the reactivity of the iodate ion in the presence of various chemical species. The calculations can provide detailed information on changes in charge distribution and bonding during the reaction, offering a complete picture of the transformation at the molecular level. researchgate.netnih.gov This knowledge is invaluable for applications where the chemical stability and reactivity of calcium iodate are critical.
| Reaction Coordinate | Description | Method of Calculation | Significance |
| Reactants (R) | The starting species of a reaction step (e.g., IO₃⁻ + H₂O). | DFT Energy Minimization | Defines the initial energy state of the system. |
| Transition State (TS) | The highest energy point along the reaction pathway, an unstable configuration between reactants and products. | DFT Transition State Search | The structure of the TS reveals the mechanism of bond breaking/formation. Its energy determines the activation barrier. researchgate.net |
| Products (P) | The species formed at the end of a reaction step. | DFT Energy Minimization | Defines the final energy state of the system. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants (E_TS - E_R). | Calculated from DFT energies | A key kinetic parameter that determines the rate of the reaction. A lower Ea means a faster reaction. |
| Reaction Energy (ΔE) | The energy difference between the products and the reactants (E_P - E_R). | Calculated from DFT energies | Determines whether a reaction step is exothermic (releases energy, ΔE < 0) or endothermic (requires energy, ΔE > 0). |
Emerging Research Directions and Future Perspectives for Calcium Iodate Hexahydrate
Novel Synthetic Approaches and Nanostructured Material Fabrication
Recent research has explored innovative methods for synthesizing calcium iodate (B108269) and related materials, moving beyond traditional precipitation techniques. A notable approach involves the gel growth technique, which allows for the controlled crystallization of calcium iodate, yielding single crystals with varying morphologies. ias.ac.in By adjusting parameters such as the pH of the gel, gel concentration, and reactant concentrations, researchers can influence the crystal habit. ias.ac.in For instance, doping with iron has been shown to alter the structure from calcium iodate monohydrate to calcium iodate hexahydrate. ias.ac.in
The fabrication of nanostructured materials represents a significant frontier. Techniques like flame spray pyrolysis (FSP) are being used to create nanostructured compounds where a dopant is embedded within a calcium-based matrix, such as nano-CaO. ethz.ch This method can produce homogeneous powders mixed at the nano or atomic scale. ethz.ch Another innovative approach is the development of nanostructured surfaces by incorporating calcium phosphate (B84403) composites onto polymer surfaces through hydrothermal synthesis. mdpi.com This technique involves treating a polymer surface to create reactive sites that facilitate the nucleation and growth of calcium phosphate nanostructures from a solution ionically similar to human blood plasma. mdpi.com While not directly involving this compound, these methods for creating calcium-based nanostructures offer potential pathways for the future fabrication of nanostructured this compound with tailored properties.
Furthermore, solution combustion synthesis (SCS) presents a versatile method for producing a wide range of nanoscale materials, including oxides, which could be adapted for iodate compounds. acs.org This technique involves the combustion of a precursor solution, which can be tailored to produce materials with unique structures. acs.org The exploration of these novel synthetic routes is crucial for developing advanced materials with enhanced functionalities.
Advanced Characterization Techniques for In-Situ Studies of this compound
The development of advanced characterization techniques is pivotal for gaining real-time insights into the behavior of materials under various conditions. For iodate compounds, in-situ characterization methods are becoming indispensable for understanding dynamic processes like surface reconstruction and phase transitions. nih.govacs.org
Recent advancements have highlighted the importance of in-situ techniques to observe the dynamic evolution of catalyst surfaces, which often undergo reconstruction during chemical reactions to form the true active species. nih.gov While conventional ex-situ methods provide a static picture, in-situ characterization captures the material's behavior as it happens. nih.gov
For instance, in the study of metal-organic frameworks (MOFs), combined synchrotron X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been used for in-situ monitoring of their synthesis. acs.org This approach provides real-time data on the transformation of precursor materials into the final MOF structure. acs.org Similarly, techniques like time-resolved attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy are being used to monitor bond formation and anion exchange during synthesis in real-time. acs.org
High-pressure (HP) studies on iodates, combining powder XRD with spectroscopic and optical experiments in diamond-anvil cells (DAC), have revealed several phase transitions and have been instrumental in understanding their physical properties. uv.es These experimental findings are often corroborated by theoretical studies using state-of-the-art computational models. uv.es The application of these advanced in-situ techniques to this compound will be crucial for elucidating its structural dynamics and reaction mechanisms under various environmental conditions.
Interdisciplinary Research on Environmental and Applied Chemistry of Iodates
The study of iodates, including calcium iodate, is increasingly benefiting from an interdisciplinary approach that bridges environmental science, chemistry, and engineering. kcl.ac.ukcwts.nlum6p.ma This collaborative research is essential for addressing complex challenges related to the environmental fate of iodine and for developing new applications. um6p.maresearchgate.net
In environmental chemistry, research has focused on the role of microorganisms in influencing iodine speciation in contaminated aquifers. researchgate.net Studies have shown that bacteria can oxidize iodide to iodate and organo-iodine, a process that has significant implications for the mobility and bioavailability of iodine isotopes in the environment. researchgate.net Understanding these microbial transformations is critical for predicting the long-term behavior of iodine in subsurface environments.
In applied chemistry, interdisciplinary research is driving innovation in materials science. kcl.ac.ukappleacademicpress.com For example, research centers are being established to foster collaboration between chemistry and engineering disciplines to tackle enduring process challenges and develop advanced materials. um6p.ma Such collaborations can lead to the development of novel materials with tailored properties for specific applications, from catalysis to smart materials. um6p.maucl.ac.uk The MRes in Interdisciplinary Chemical Research at King's College London, for instance, encourages projects that work across traditional disciplinary boundaries, combining chemistry with fields like physics, engineering, and biology to address real-world problems. kcl.ac.uk This trend towards interdisciplinary research is expected to lead to new discoveries and applications for iodate compounds like this compound.
Sustainable Production and Lifecycle Assessment in Academic Contexts
In line with the global push for sustainability, there is a growing academic focus on developing greener production methods and conducting comprehensive lifecycle assessments (LCA) for chemical compounds. corbion.comunipa.itscielo.br An LCA is a systematic methodology used to evaluate the environmental performance of a product throughout its entire lifecycle, from the extraction of raw materials to its final disposal ("cradle to grave"). corbion.com
The construction industry, a major consumer of energy and resources, is one area where LCA is being applied to develop more sustainable materials. unipa.it For example, research is being conducted on geopolymer concrete as a potential replacement for traditional cement, with LCAs being used to compare the environmental impact of their production processes. unipa.it These assessments consider factors such as greenhouse gas emissions, energy consumption, and the use of natural resources. corbion.comunipa.it
Academic studies are increasingly using LCA to compare different production scenarios and identify opportunities for improvement. unipa.itscielo.br For example, an LCA could be used to compare the environmental performance of producing calcium iodate via different chemical pathways or using different sources of energy. unipa.it This focus on sustainable production and lifecycle assessment is crucial for minimizing the environmental footprint of chemical manufacturing and promoting a more circular economy.
Computational Advancements in Predictive Material Science for Iodate Compounds
Computational methods are revolutionizing materials science by enabling the prediction of material properties and the rational design of new materials. acs.orgmdpi.comtaylorfrancis.com These techniques, which range from density functional theory (DFT) to machine learning (ML), are accelerating the discovery and development of novel compounds, including iodates. uv.esoup.com
Recent advancements in computational hardware and algorithms have made it possible to perform large-scale electronic structure calculations, providing deep insights into the properties of materials. acs.org For iodate compounds, DFT calculations have been instrumental in corroborating and explaining experimental observations, particularly in high-pressure studies. uv.es These calculations help to understand the physical origins of phenomena like phase transitions. uv.es
The use of data-driven techniques, such as ML, is also on the rise in materials science. acs.orgoup.com By training models on large datasets of known materials, researchers can predict the properties of new, unexplored compounds. oup.com This approach has the potential to significantly speed up the materials discovery process. acs.org For example, ML models can be used to predict the experimental parameters needed for the synthesis of inorganic materials, reducing the amount of trial-and-error in the laboratory. oup.com
Crystal structure prediction (CSP) is another powerful computational tool that can predict the solid-state structure of a material based only on its chemical composition. acs.org This is particularly useful for identifying new, stable phases of materials. The integration of these computational tools into materials research workflows is creating a new paradigm of "computation-driven materials discovery," where theoretical predictions guide experimental efforts. acs.org For iodate compounds, these computational advancements will be key to understanding their fundamental properties and designing new materials with desired functionalities.
Q & A
Q. What are the primary research applications of calcium iodate hexahydrate in academic settings?
this compound is widely used as a stable iodine source in biochemical and nutritional studies, particularly in designing iodine supplementation protocols for feed additives and cellular models. Its low solubility in water but higher solubility in nitric acid or iodide-containing solutions makes it suitable for controlled iodine release experiments . Methodologically, researchers dissolve it in nitric acid to prepare stock solutions for trace iodine studies or use it in redox chemistry experiments due to its oxidizing properties .
Q. How does the solubility of this compound compare to its anhydrous form, and how is this measured experimentally?
The solubility product constant () of this compound () is lower than the anhydrous form (), indicating reduced solubility due to hydration . To measure solubility, researchers conduct gravimetric analysis by saturating a solution at a controlled temperature (e.g., 25°C), filtering undissolved solids, and quantifying iodate ions via titration with sodium thiosulfate . Adjustments for ionic strength and activity coefficients are critical for accuracy.
Q. What safety protocols are essential when handling this compound in the laboratory?
this compound is classified as an oxidizer (UN 1479, Class 5.1) and poses respiratory and skin irritation risks (H315, H319, H335). Researchers must use PPE (gloves, goggles, respirators) and avoid contact with organic materials to prevent combustion. Storage should be in airtight containers at 10–30°C, separate from reducing agents . Spills require neutralization with sodium bicarbonate and disposal per hazardous waste regulations .
Q. What methods are recommended for synthesizing this compound in a laboratory setting?
A common synthesis involves reacting calcium nitrate with potassium iodate in hot dilute nitric acid. For example, mixing 100 g of calcium nitrate with iodic acid under reflux yields hexahydrate crystals upon cooling. Purity is enhanced by recrystallization from nitric acid solutions, avoiding sulfate or chloride contaminants that may form insoluble byproducts .
Advanced Questions
Q. How do hydrate stability and phase transitions impact experimental design with this compound?
this compound undergoes phase transitions at 35°C (to dihydrate) and 57.5°C (to anhydrous form), with slow kinetics that risk supersaturation . Researchers must control heating rates (<1°C/min) in thermal studies and use techniques like differential scanning calorimetry (DSC) to monitor transitions. Hydrate mixtures (e.g., hexa- and mono-hydrate) may form during incomplete dehydration, requiring X-ray diffraction (XRD) for phase identification .
Q. What analytical techniques are most effective for characterizing this compound and resolving data contradictions?
- Thermogravimetric Analysis (TGA): Quantifies water loss (theoretical 21.7% for hexahydrate) to confirm hydration state. Deviations >1% suggest impurities or partial dehydration .
- Iodometric Titration: Validates iodate content via reaction with KI and titration with Na₂S₂O₃. Inconsistent results may arise from iodide interference, requiring pre-treatment with HNO₃ .
- XRD and Raman Spectroscopy: Resolve discrepancies in hydrate identification by comparing experimental spectra to reference databases (e.g., ICDD PDF-4+) .
Q. How can researchers reconcile discrepancies in reported solubility product constants (KspK_{sp}Ksp) for this compound?
Literature values vary due to differences in ionic strength adjustments, temperature control (±0.5°C), and measurement techniques (e.g., conductivity vs. titration). To standardize results, use Davies or Debye-Hückel equations to correct for ionic effects and validate methods against NIST reference data . For example, the of at 18°C aligns with ion-selective electrode measurements after activity corrections .
Q. What strategies optimize the synthesis of this compound to minimize byproducts like calcium sulfate or chloride?
- Precursor Purity: Use high-purity Ca(NO₃)₂ and KIO₃ (>99%) to avoid sulfate or chloride contamination.
- Acidic Conditions: Maintain pH <2 with HNO₃ to prevent Ca(OH)₂ formation.
- Crystallization Control: Slow cooling (0.5°C/min) from 60°C to 25°C promotes hexahydrate growth over metastable hydrates . Post-synthesis, rinse crystals with cold deionized water to remove residual nitrate .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
